

Illuminating the Structural Landscape of Halogenated Pyridin-2-ols: A Comparative Guide

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Compound of Interest

Compound Name:	3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Cat. No.:	B176384

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides a comparative analysis of the X-ray crystallography of **3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol** derivatives and structurally related compounds. Due to the limited availability of single-crystal X-ray diffraction data for the title compound, this guide leverages data from close structural analogs to provide valuable insights into the crystallographic features and experimental considerations for this class of molecules.

Comparison of Crystallographic Data: Structural Analogs

Direct crystallographic data for **3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol** is not publicly available. Therefore, we present a comparative analysis of two key structural analogs that share significant functional motifs: 3,5-Dibromo-4-methylpyridine and 4-(Trifluoromethyl)pyridine-2-carboxylic acid. These analogs provide insights into the influence of the dibromo- and trifluoromethyl- substitution patterns on the crystal packing of the pyridine ring.

Parameter	3,5-Dibromo-4-methylpyridine[1]	4-(Trifluoromethyl)pyridine-2-carboxylic acid[2]
Chemical Formula	C ₆ H ₅ Br ₂ N	C ₇ H ₄ F ₃ NO ₂
Molecular Weight	250.91[1]	191.12
Crystal System	Orthorhombic[1]	Monoclinic
Space Group	Pnma[1]	P2 ₁ /c
Unit Cell Dimensions	a = 14.178(3) Å, b = 6.9187(18) Å, c = 7.6407(12) Å[1]	a = 10.458(1) Å, b = 10.743(1) Å, c = 13.873(2) Å
β (°) **	90	109.93(1)
Volume (Å ³)	749.5(3)[1]	1464.3(3)
Z	4[1]	8
Calculated Density (Mg m ⁻³) **	2.224[1]	1.733
Key Intermolecular Interactions	Br···N and Br···Br interactions, offset π–π stacking[1]	O-H···N and O-H···O hydrogen bonds

Experimental Protocols

Synthesis of Precursors and Analogs

The synthesis of halogenated and trifluoromethylated pyridines often involves multi-step processes. Below are representative protocols for the synthesis of precursors and analogs relevant to the title compound.

Synthesis of 3,5-Dibromo-4-aminopyridine: A common precursor, 3,5-dibromo-4-aminopyridine, can be synthesized from 4-aminopyridine through a bromination reaction. In a typical procedure, 4-aminopyridine is reacted with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. The reaction is often initiated with a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds at room temperature. The crude product can be purified by recrystallization from a solvent like n-hexane[3].

Synthesis of 3,5-Dibromo-4-methylpyridine: This analog can be prepared from 3,5-dibromopyridine. The synthesis involves a deprotonation step using a strong base like n-butyllithium in the presence of diisopropylamine at low temperatures (-78 °C), followed by quenching with an electrophile, in this case, methyl iodide[4]. The product is then purified using column chromatography[4].

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for halogenated organic compounds include hexane, ethyl acetate, and dichloromethane. For instance, crystals of 3,5-Dibromo-4-methylpyridine have been obtained from the slow evaporation of a solution in an unspecified solvent[1].

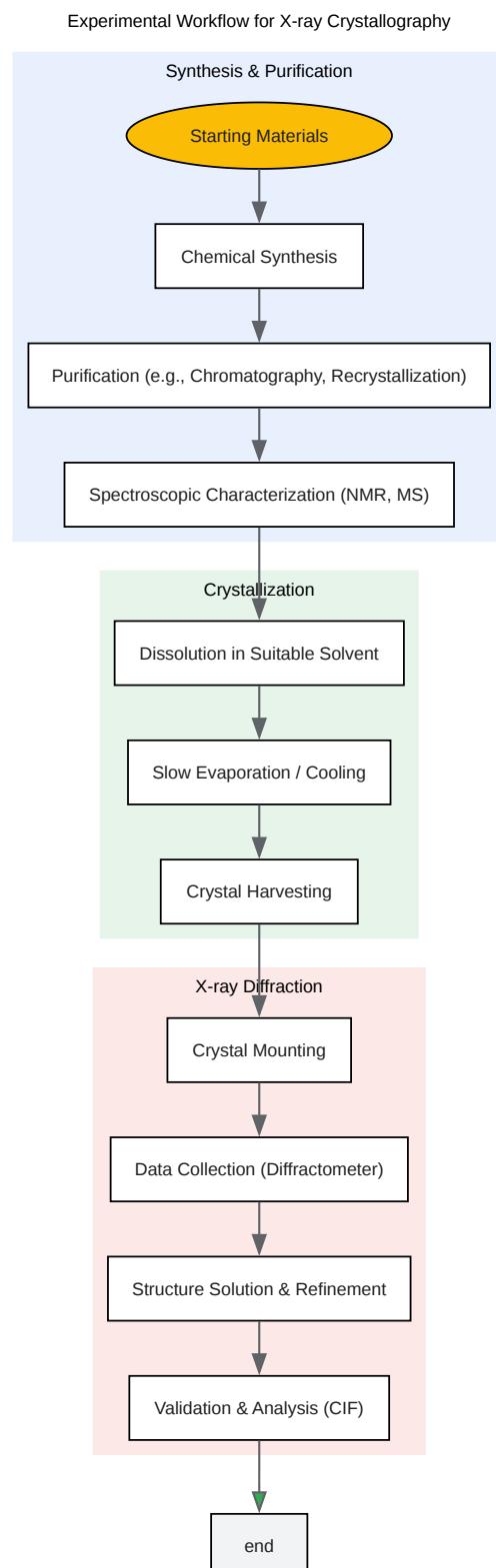
Alternative Structural Analysis Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable information, especially when suitable single crystals cannot be obtained.

- Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the crystallinity and phase purity of a powdered sample. It can be used to identify known crystalline phases by comparing the experimental diffraction pattern to a database.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. It can be used to confirm the molecular weight and fragmentation pattern of the synthesized compound[5].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are essential tools for elucidating the molecular structure of fluorinated organic compounds in solution.
- Computational Modeling: In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and electronic properties of molecules. These theoretical models can provide insights into the likely conformation and intermolecular interactions.

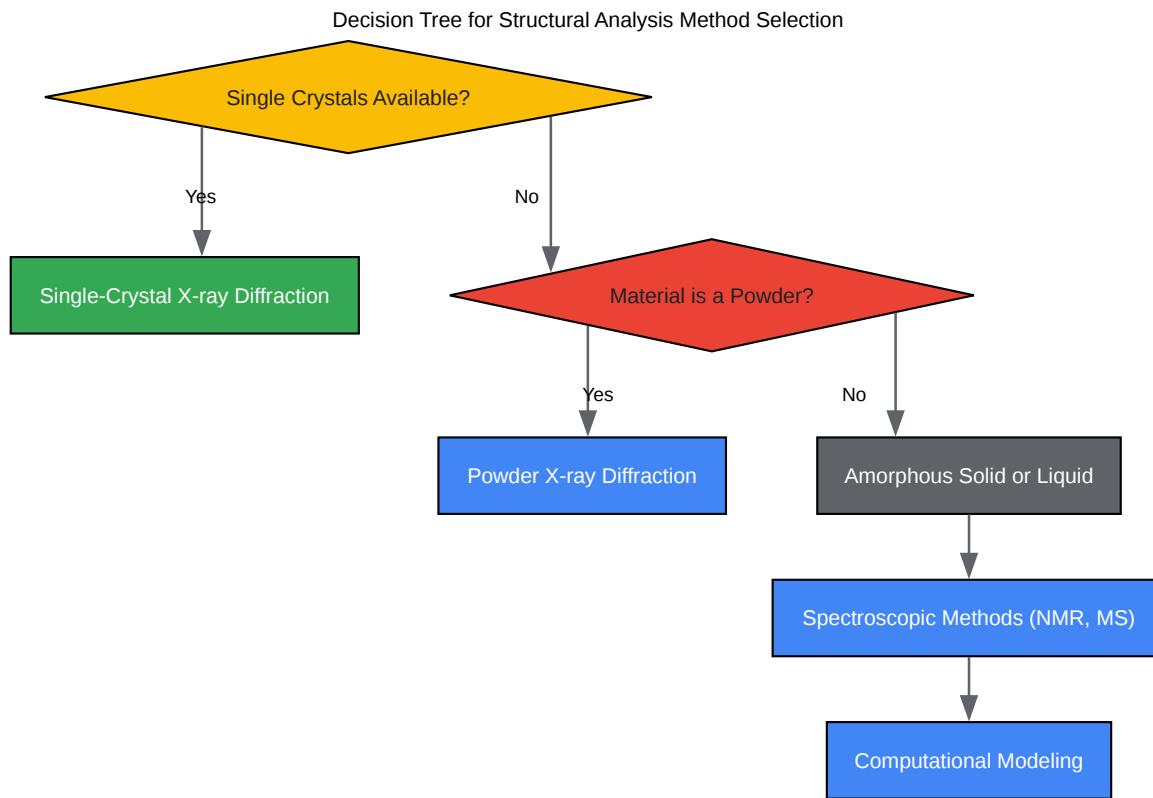
Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in the structural analysis of these compounds, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting an appropriate analytical method.



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Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule.



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Figure 2. A decision-making flowchart for selecting an appropriate method for structural analysis based on the physical form of the sample.

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